molecular formula C7H9BrN2O2 B1369014 methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate CAS No. 1005566-07-3

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Cat. No. B1369014
CAS RN: 1005566-07-3
M. Wt: 233.06 g/mol
InChI Key: OQTCOFRTCLKRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is represented by the InChI code: 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is a colorless or white solid or liquid . It has a molecular weight of 219.04 . The compound has a calculated log Po/w (iLOGP) of 1.82, indicating its lipophilicity . It also has a water solubility of 2.54 mg/ml, classifying it as very soluble .

Scientific Research Applications

Medicinal Chemistry: Antileishmanial and Antimalarial Agents

The pyrazole moiety, which is a part of the compound “methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate,” has been identified to possess potent antileishmanial and antimalarial activities . Researchers have synthesized hydrazine-coupled pyrazoles and evaluated their efficacy against diseases like leishmaniasis and malaria. These compounds have shown promising results in inhibiting the growth of Leishmania species and Plasmodium berghei, which are the causative agents of leishmaniasis and malaria, respectively .

Drug Discovery: Synthesis of Bioactive Molecules

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals due to their significant pharmacological functions . The compound can be utilized to create novel molecules with potential therapeutic effects. The versatility of the pyrazole ring allows for the development of a wide range of drugs targeting various diseases .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, pyrazole derivatives are used to synthesize ligands that can coordinate with metal ions . These ligands are crucial for forming complex structures that have applications in catalysis, material science, and the study of metalloproteins.

Organometallic Chemistry: Catalyst Development

The pyrazole moiety is involved in the synthesis of organometallic compounds, which are essential in catalytic processes . These compounds can act as catalysts in various chemical reactions, including those that are important for industrial processes.

Green Chemistry: Sustainable Synthesis Methods

Pyrazole derivatives are being explored in green chemistry for their potential to be synthesized through eco-friendly methods . The focus is on reducing the environmental impact of chemical synthesis by employing techniques such as microwave-assisted reactions and using less harmful solvents.

Safety And Hazards

“Methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(4-bromopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTCOFRTCLKRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate

Synthesis routes and methods I

Procedure details

Sodium hydride (0.12 g, 4.9 mmol) was added to a solution of 4-bromo-4H-pyrazole (0.60 g, 4.1 mmol) in DMF (10 mL). After stirring for 10 minutes, a solution of 2-chloro-propionic acid methyl ester in DMF (4 mL) was added. After stirring for 4 hours, the reaction was partitioned between ethyl acetate and water. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over MgSO4 and concentrated by rotary evaporation. The residue was purified by silica gel chromatography using gradient elution of ethyl acetate and hexanes to afford 2-(4-bromo-pyrazol-1-yl)-propionic acid methyl ester (733 mg, 77%).
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
4-bromo-4H-pyrazole
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid (0.20 g, 0.91 mmol) in MeOH (4.0 mL) was added conc H2SO4 (0.20 mL) and the resulting reaction mixture was heated to 68° C. for 2 h. After the completion of reaction (TLC monitoring), the solvent was evaporated and the residue was basified with saturated NaHCO3 solution followed by extraction with EtOAc (3×25.0 mL). The combined organics was dried (Na2SO4), filtered and concentrated to obtain the desired product (0.175 g, 82%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.